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Compound of Interest

Compound Name: TD1092 intermediate-1

Cat. No.: B15554908 Get Quote

Unveiling TD1092 Intermediate-1: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of TD1092 intermediate-1, a key precursor in the development of the pan-

Inhibitor of Apoptosis (IAP) degrader, TD1092. The final compound, TD1092, is a potent

Proteolysis Targeting Chimera (PROTAC) that induces the degradation of cellular IAP proteins

(cIAP1, cIAP2, and XIAP) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This guide

consolidates available data on the intermediate, offering insights for researchers in oncology

and drug discovery.

Chemical Structure and Properties
TD1092 intermediate-1 is a complex organic molecule that serves as a crucial building block

in the multi-step synthesis of the final PROTAC, TD1092. Its systematic name is Carbamic

acid, N-[(1S)-2-[[(1S)-1-[[(3S)-3,4-dihydro-7-hydroxy-3-[[[(1R)-1,2,3,4-tetrahydro-1-

naphthalenyl]amino]carbonyl]-2(1H)-isoquinolinyl]carbonyl]-2,2-dimethylpropyl]amino]-1-

methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester.[1] The structure incorporates several key

pharmacophores necessary for the assembly of the final degrader.

A summary of the known quantitative data for TD1092 intermediate-1 is presented in Table 1.
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Property Value Source

Molecular Formula C35H48N4O6 [1][2]

Molecular Weight 620.78 g/mol [1][2]

CAS Number 1584239-82-6 [1]

Biological Significance of the Final Compound:
TD1092
TD1092 intermediate-1 is not intended for direct biological application but is integral to the

synthesis of TD1092, a potent anti-cancer agent. TD1092 functions as a pan-IAP degrader,

effectively reducing the levels of cIAP1, cIAP2, and XIAP.[3] This degradation is achieved

through the PROTAC mechanism, where TD1092 brings the IAP proteins into proximity with the

CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal

degradation.[3]

The biological effects of TD1092 are significant and include:

Activation of Caspase 3/7: Leading to the induction of apoptosis in cancer cells.[3]

Inhibition of the TNFα-mediated NF-κB pathway: This pathway is crucial for cell survival and

inflammation, and its inhibition contributes to the anti-cancer effects.[3]

Inhibition of cancer cell migration and invasion: Demonstrating its potential to prevent

metastasis.[3]

Synthesis and Experimental Protocols
The synthesis of TD1092, and by extension its intermediate, is a complex process detailed in

the primary literature. The following is a generalized experimental protocol based on the

synthesis of similar PROTAC molecules. For the specific, detailed synthesis of TD1092 and its

intermediates, researchers are directed to the primary publication: Discovery of pan-IAP

degraders via a CRBN recruiting mechanism. Eur J Med Chem. 2023 Jan 5;245(Pt 2):114910.

General Synthetic Workflow:
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The synthesis of a PROTAC like TD1092 typically involves a convergent strategy where three

key components are synthesized separately and then coupled together:

A ligand for the target protein: In this case, an IAP antagonist.

A ligand for the E3 ligase: For TD1092, this is a derivative of thalidomide that binds to CRBN.

A chemical linker: This connects the two ligands.

TD1092 intermediate-1 represents a significant portion of the final molecule, likely

incorporating the IAP ligand and a portion of the linker, ready for coupling with the CRBN

ligand.

General PROTAC Synthesis Workflow

IAP Ligand Synthesis

Formation of TD1092 Intermediate-1
(IAP Ligand + Linker Fragment)

Linker Synthesis

CRBN Ligand Synthesis

Final Coupling Reaction

TD1092 (Final PROTAC)
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A generalized workflow for the synthesis of a PROTAC like TD1092.

Signaling Pathway of TD1092
The mechanism of action of the final compound, TD1092, involves hijacking the cell's natural

protein disposal system to eliminate IAP proteins. This has downstream effects on key

signaling pathways that regulate cell survival and death.
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TD1092 Mechanism of Action
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Signaling pathway illustrating the mechanism of action of TD1092.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15554908?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
TD1092 intermediate-1 is a vital component in the synthesis of the innovative pan-IAP

degrader, TD1092. Understanding its chemical properties and the context of its role in the

overall synthetic strategy is crucial for researchers aiming to develop next-generation targeted

protein degraders. The final compound, TD1092, demonstrates a powerful mechanism for

inducing cancer cell death and inhibiting pathways associated with tumor progression,

highlighting the potential of the PROTAC approach in oncology. Further investigation into the

synthesis and optimization of such intermediates will be instrumental in advancing this

promising class of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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